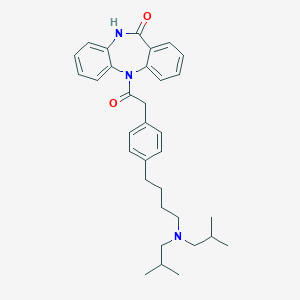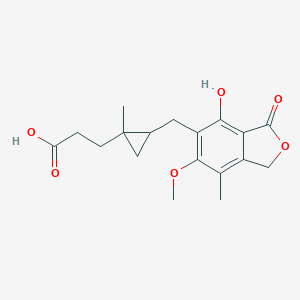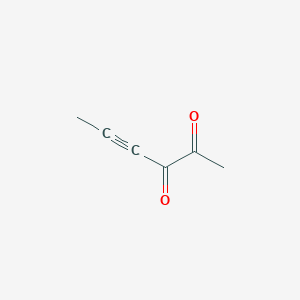
4-Hexyne-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexyne-2,3-dione is a chemical compound that belongs to the class of alpha, beta-unsaturated ketones. It is also known as Meldrum's acid and has been widely used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and properties.
作用機序
The mechanism of action of 4-Hexyne-2,3-dione involves the formation of a Michael adduct with a nucleophile. This reaction leads to the formation of a new carbon-carbon bond, which is the basis for its use as a building block in organic synthesis. Additionally, 4-Hexyne-2,3-dione can undergo a variety of reactions, including nucleophilic addition, oxidation, and reduction.
生化学的および生理学的効果
4-Hexyne-2,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 4-Hexyne-2,3-dione has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-Hexyne-2,3-dione is its ease of synthesis and availability. It is a relatively inexpensive compound that can be easily obtained from various chemical suppliers. Additionally, 4-Hexyne-2,3-dione has a wide range of applications in organic synthesis, making it a versatile reagent for various laboratory experiments.
However, 4-Hexyne-2,3-dione has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, it can be toxic and should be handled with care. Finally, the use of 4-Hexyne-2,3-dione in biological experiments requires further investigation to determine its safety and potential side effects.
将来の方向性
There are several future directions for the research on 4-Hexyne-2,3-dione. One potential area of research is the development of new synthetic methods for the production of 4-Hexyne-2,3-dione. Additionally, further investigation is needed to determine the exact mechanism of action of 4-Hexyne-2,3-dione and its potential use as a therapeutic agent for various diseases. Finally, the use of 4-Hexyne-2,3-dione in biological experiments should be further explored to determine its safety and potential applications in medicine.
Conclusion:
In conclusion, 4-Hexyne-2,3-dione is a versatile and useful compound that has a wide range of applications in various scientific research fields. Its ease of synthesis and availability make it a valuable reagent for laboratory experiments. However, further investigation is needed to determine its exact mechanism of action and potential use as a therapeutic agent. Overall, 4-Hexyne-2,3-dione is a promising compound that has the potential to make significant contributions to the field of organic chemistry and medicine.
合成法
The synthesis of 4-Hexyne-2,3-dione can be achieved through several methods. One of the most common methods involves the reaction of malonic acid with acetone in the presence of a catalyst. Another method involves the reaction of acetic anhydride with diethyl malonate in the presence of sodium ethoxide. The synthesis of 4-Hexyne-2,3-dione is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
4-Hexyne-2,3-dione has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a building block in the synthesis of complex organic molecules. Additionally, 4-Hexyne-2,3-dione has been used as a catalyst in various organic reactions, including aldol condensation, Michael addition, and Knoevenagel condensation.
特性
CAS番号 |
159146-89-1 |
|---|---|
製品名 |
4-Hexyne-2,3-dione |
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC名 |
hex-4-yne-2,3-dione |
InChI |
InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |
InChIキー |
SDWIGJDORAFEGT-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)C |
正規SMILES |
CC#CC(=O)C(=O)C |
同義語 |
4-Hexyne-2,3-dione (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



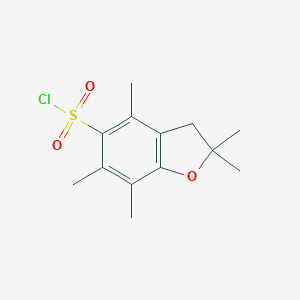
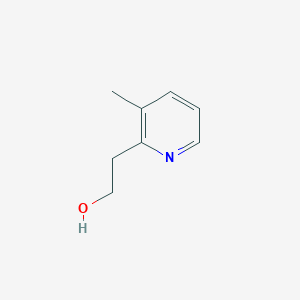
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
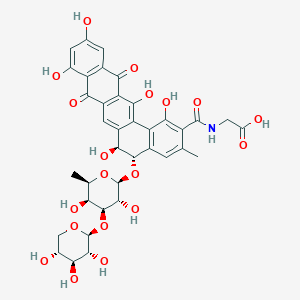
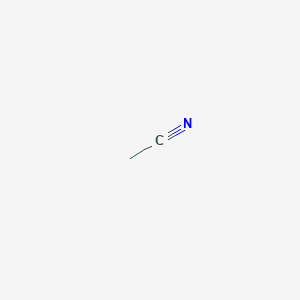
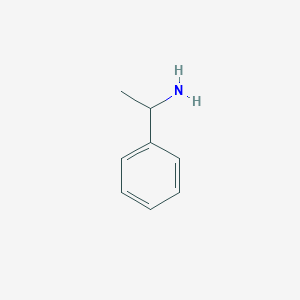
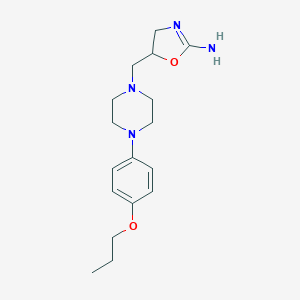
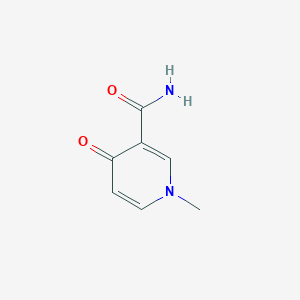
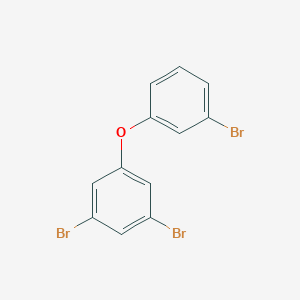
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)

